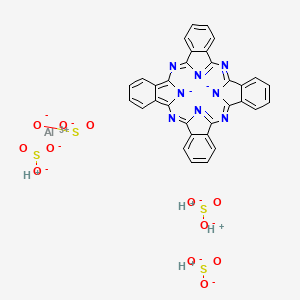
diazo-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diazo-2 is a diazo compound, which is characterized by the presence of two linked nitrogen atoms at the terminal position of the molecule Diazo compounds are known for their high reactivity and versatility in organic synthesis They are often used as precursors to carbenes, which are highly reactive intermediates that can participate in a variety of chemical reactions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Diazo-2 can be synthesized through several methods. One common approach involves the reaction of a primary amine with nitrous acid to form a diazonium salt, which is then treated with a base to generate the diazo compound. Another method involves the diazo transfer reaction, where a carbon acid reacts with tosyl azide in the presence of a weak base like triethylamine or DBU.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale diazo transfer reactions due to their efficiency and high yield. The process typically requires careful control of reaction conditions to ensure safety and maximize product yield. The use of continuous flow reactors has been explored to enhance the scalability and safety of diazo compound production.
Análisis De Reacciones Químicas
Types of Reactions: Diazo-2 undergoes a variety of chemical reactions, including:
Oxidation: Diazo compounds can be oxidized to form azides or other nitrogen-containing compounds.
Reduction: Reduction of diazo compounds can lead to the formation of amines.
Substitution: Diazo compounds can participate in substitution reactions, where the diazo group is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peroxides and metal oxides.
Reduction: Reducing agents such as hydrogen gas or metal hydrides are often used.
Substitution: Substitution reactions typically require the presence of a nucleophile and a suitable catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield azides, while reduction can produce amines.
Aplicaciones Científicas De Investigación
Diazo-2 has a wide range of applications in scientific research, including:
Chemistry: this compound is used as a precursor to carbenes, which are important intermediates in organic synthesis.
Medicine: this compound and related compounds have been investigated for their potential use in drug discovery and development.
Industry: In industrial applications, this compound is used in the production of polymers, dyes, and other materials. Its high reactivity makes it a valuable tool in various manufacturing processes.
Mecanismo De Acción
The mechanism of action of diazo-2 involves the generation of carbenes through the decomposition of the diazo group. Carbenes are highly reactive species that can insert into C-H, N-H, O-H, and other bonds, leading to the formation of new chemical structures. The molecular targets and pathways involved in these reactions depend on the specific conditions and substrates used .
Comparación Con Compuestos Similares
Diazo-2 can be compared with other diazo compounds, such as diazomethane and ethyl diazoacetate. While all diazo compounds share the characteristic diazo group, they differ in their reactivity and applications:
Propiedades
Número CAS |
124029-65-8 |
|---|---|
Fórmula molecular |
C31H52O11 |
Peso molecular |
0 |
Sinónimos |
diazo-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]ethane-1,2-diamine](/img/structure/B1168069.png)

